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molecular formula C9H11NO2 B084026 (6-Methylpyridin-2-yl)methyl acetate CAS No. 13287-64-4

(6-Methylpyridin-2-yl)methyl acetate

Cat. No. B084026
M. Wt: 165.19 g/mol
InChI Key: ZRNXOHYTSIFSDP-UHFFFAOYSA-N
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Patent
US08481534B2

Procedure details

A solution of 2,6-dimethylpyridine 1-oxide (980 mg, 0.79 mmol) in acetic anhydride (5 mL) was refluxed for 1 h. The reaction mixture was then concentrated in vacuo to obtain the crude product. The crude material was purified via silica gel column chromatography using 20% ethyl acetate in hexanes to afford (6-methylpyridin-2-yl)methyl acetate (1.0 g) as a solid.
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N+:3]=1[O-].[C:10]([O:13]C(=O)C)(=[O:12])[CH3:11]>>[C:10]([O:13][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
980 mg
Type
reactant
Smiles
CC1=[N+](C(=CC=C1)C)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
The crude material was purified via silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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